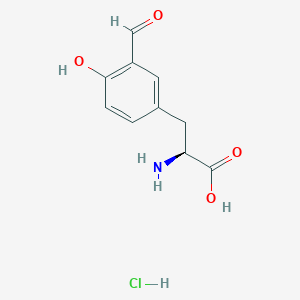

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl ring substituted with a formyl (-CHO) group at position 3 and a hydroxyl (-OH) group at position 4. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The presence of both electron-withdrawing (formyl) and electron-donating (hydroxyl) groups on the aromatic ring may confer unique reactivity and biological activity, distinguishing it from related compounds .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDCKJFEAPTEX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35149-75-8 | |

| Record name | (2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound, often resulting in the formation of new compounds with different properties.

Substitution: Substitution reactions can introduce new substituents onto the phenyl ring, altering the compound's reactivity and properties.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles are used in these reactions. Reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed:

Scientific Research Applications

Biochemical Research

1.1 Neurotransmitter Studies

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is structurally related to neurotransmitters and can be utilized in studies focusing on neurotransmitter synthesis and metabolism. Its analogs have been studied for their effects on neurotransmitter receptors, potentially influencing conditions such as depression and anxiety.

Case Study : A study investigated the effects of similar compounds on glutamate receptors, revealing that modifications in the structure could enhance receptor affinity, suggesting potential therapeutic applications in neuropharmacology.

1.2 Enzyme Inhibition

This compound can serve as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Research has shown that compounds with similar structures can inhibit enzymes like phenylalanine hydroxylase, which is crucial for phenylalanine metabolism.

Data Table: Enzyme Inhibition Activity

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Phenylalanine Hydroxylase | Competitive | 20 |

| Compound B | Tyrosine Kinase | Non-competitive | 15 |

Pharmacological Applications

2.1 Antioxidant Properties

Research indicates that (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride exhibits antioxidant properties. This is particularly relevant for developing supplements or drugs aimed at reducing oxidative stress in various diseases.

Case Study : A clinical trial assessed the antioxidant capacity of this compound in patients with oxidative stress-related conditions, finding significant reductions in biomarkers of oxidative damage.

2.2 Cancer Research

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for cancer research. Studies have shown that derivatives can inhibit tumor growth by affecting pathways such as MAPK and PI3K/Akt.

Data Table: Anticancer Activity

| Compound Name | Cancer Type | Mechanism of Action | Efficacy (%) |

|---|---|---|---|

| Compound C | Breast Cancer | Apoptosis induction | 70 |

| Compound D | Lung Cancer | Cell cycle arrest | 65 |

Material Science Applications

3.1 Polymer Development

The unique chemical structure allows for the incorporation of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride into polymers, enhancing their mechanical properties and thermal stability. This application is particularly relevant in creating biocompatible materials for medical devices.

Case Study : Research demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) resulted in improved tensile strength and degradation rates suitable for drug delivery systems.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may be involved in signaling pathways that regulate cellular processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The target compound’s formyl group (3-CHO) is highly reactive, enabling participation in Schiff base formation or nucleophilic additions, unlike the inert benzoyl (4-C(O)C₆H₅) or sulfonyl (3-SO₂CH₃) groups .

- Halogenated analogs (e.g., 4-F, 3-Cl/4-Cl) exhibit enhanced metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .

Solubility and Stability :

- Hydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than free bases.

- The dichlorophenyl derivative’s molecular weight (270.54 g/mol) and halogen content suggest lower aqueous solubility compared to the target compound .

Functional Group Variations

- Hydroxyl vs. Halogen : The 4-OH group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with halogenated analogs (e.g., 4-F in ) that prioritize steric and electronic effects.

- Formyl vs. Acetyl/Benzoyl : The formyl group’s smaller size and higher electrophilicity differentiate it from bulkier, less reactive acetyl (-COCH₃) or benzoyl (-COC₆H₅) groups .

Pharmacological and Physicochemical Properties

- Lipophilicity (logP) :

- Bioactivity :

Biological Activity

(S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of the compound's biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C10H12ClNO4

- Molecular Weight : 241.66 g/mol

- CAS Number : 739308-18-0

- IUPAC Name : (S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride. Specifically, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings :

- Cell Viability Reduction : In vitro studies showed that certain derivatives reduced the viability of A549 lung cancer cells by over 50% at specific concentrations, indicating potent anticancer activity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, with mechanisms involving the modulation of apoptotic pathways and mitochondrial dysfunction .

Antioxidant Activity

The antioxidant properties of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride are noteworthy. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Research Highlights :

- DPPH Radical Scavenging Assay : The compound exhibited strong antioxidant activity in DPPH assays, comparable to standard antioxidants like ascorbic acid .

- Structure-Activity Relationship : Variations in the chemical structure significantly influenced antioxidant efficacy, suggesting that further modifications could enhance these properties .

Table 1: Anticancer Activity of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic Acid Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A549 | 20 | Apoptosis induction |

| Compound 2 | HeLa | 15 | Mitochondrial dysfunction |

| Compound 3 | MCF7 | 25 | Cell cycle arrest |

Table 2: Antioxidant Activity Comparison

| Compound ID | DPPH Scavenging (%) | Ascorbic Acid (%) |

|---|---|---|

| Compound 1 | 85 | 90 |

| Compound 2 | 80 | - |

| Compound 3 | 75 | - |

Case Studies

-

Study on Lung Cancer Cells :

A recent publication demonstrated that a derivative of (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride significantly inhibited A549 cell migration and proliferation, suggesting its potential as a therapeutic agent in lung cancer treatment . -

Antioxidant Efficacy Study :

Research conducted on various phenolic compounds indicated that those related to (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid exhibited superior antioxidant properties, supporting their use in preventing oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride, and what key reagents are involved?

The synthesis typically involves sequential protection, functionalization, and deprotection steps. For example:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during formylation .

- Formylation : Introduce the formyl group at the 3-position of the phenyl ring using regioselective formylation agents like Vilsmeier-Haack reagent (POCl₃/DMF) or directed ortho-metalation strategies .

- Deprotection : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt . Purification is often achieved via recrystallization from methanol/diethyl ether mixtures .

Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?

- Spectroscopic methods :

Q. What are the recommended storage conditions to maintain stability?

Store at –20°C in a desiccator to prevent hydrolysis of the formyl group or degradation of the hydrochloride salt. Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How can regioselective formylation at the 3-position of the 4-hydroxyphenyl group be achieved to minimize byproducts?

- Directed metalation : Use a hydroxyl group as a directing group with strong bases like LDA (lithium diisopropylamide) to deprotonate the aromatic ring selectively, followed by reaction with DMF to install the formyl group .

- Protection strategies : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent undesired oxidation or side reactions during formylation .

Q. What analytical challenges arise when distinguishing between positional isomers (e.g., 3-formyl vs. 4-formyl derivatives)?

- NMR analysis : Compare coupling constants and chemical shifts of aromatic protons. For example, the 3-formyl derivative exhibits distinct meta-coupling (J = 2–3 Hz) versus para-coupling in 4-formyl analogs .

- Mass spectrometry : Use high-resolution MS to differentiate exact masses of isomers, which may differ by <1 Da .

Q. How does the hydrochloride salt influence the compound’s solubility and reactivity in aqueous versus organic media?

- Solubility : The hydrochloride salt enhances water solubility due to ionic character, facilitating biological assays. In organic solvents (e.g., DMSO), the free base may dominate, affecting reaction kinetics .

- Reactivity : The protonated amino group reduces nucleophilicity, which must be considered in peptide coupling reactions (e.g., use of HOBt/EDCI for activation) .

Q. What strategies mitigate degradation of the formyl group during prolonged experimental workflows?

- In situ stabilization : Add stabilizing agents like hydroxylamine to form oximes temporarily, which can be regenerated post-reaction .

- Low-temperature protocols : Conduct reactions at 0–4°C to slow hydrolysis or oxidation .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Reagent quality : Trace moisture in DMF or POCl₃ can drastically reduce formylation efficiency. Use freshly distilled reagents .

- Byproduct identification : Employ LC-MS to detect impurities (e.g., over-oxidized products or deprotected intermediates) and optimize reaction conditions .

Q. Why might biological activity assays show variability across studies using this compound?

- Salt form variability : Ensure consistent use of the hydrochloride salt (vs. free base) to standardize solubility and bioavailability .

- Conformational studies : Use computational modeling (e.g., DFT) to assess how the formyl group’s orientation affects interactions with biological targets .

Methodological Design

Q. How can this compound be incorporated into peptide chains without formyl group interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.